2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
描述
2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 439111-09-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at position 7 and a 3-(2,5-dimethylpyrrolyl)thienyl moiety at position 2. Its molecular formula is C₂₂H₁₇FN₄S, with a molecular weight of 388.46 g/mol . Predicted physicochemical properties include a density of 1.33±0.1 g/cm³ and a pKa of -0.80±0.40, suggesting moderate lipophilicity and weak acidic character .
属性
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)22-18(10-12-28-22)19-13-21-24-11-9-20(27(21)25-19)16-5-7-17(23)8-6-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZXZXXUVTSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine generally involves multiple steps:
Formation of Pyrrole Derivative: Synthesis starts with the formation of the 2,5-dimethyl-1H-pyrrole ring, achieved via a Paal-Knorr reaction of a suitable 1,4-diketone with ammonia or a primary amine under acidic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, where the thiophene moiety is bonded to the pyrrole ring.
Pyrazolo[1,5-a]pyrimidine Core Construction: This involves the cyclization of a precursor molecule containing appropriate functional groups to form the pyrazolo[1,5-a]pyrimidine core, typically through a condensation reaction.
Introduction of the 4-Fluorophenyl Group:
Industrial Production Methods: In industrial settings, the production of this compound may be scaled up using batch or continuous flow processes. Key considerations include the optimization of reaction conditions (temperature, pressure, solvent choice) to maximize yield and purity while minimizing the environmental impact and production costs.
化学反应分析
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The reduction reactions may involve the fluorophenyl group or the pyrazolo[1,5-a]pyrimidine core, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The compound is susceptible to electrophilic and nucleophilic substitutions, particularly at positions on the thiophene and pyrrole rings. Reagents may include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Oxidation: Reagents like H₂O₂, KMnO₄, and molecular oxygen (O₂) under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens, amines, and organometallic reagents such as Grignard reagents or organolithiums.
Oxidation: Formation of sulfoxides, sulfones, or N-oxides depending on the reaction site.
Reduction: Reduced forms of the compound with the fluorophenyl group or pyrazolo[1,5-a]pyrimidine ring intact.
Substitution: Derivatives with new substituents replacing hydrogen atoms or functional groups on the rings.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules due to its versatile reactivity
Biology and Medicine: In biological and medicinal research, this compound has shown promise as a lead compound for the development of new pharmaceuticals. It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antiviral agent due to its ability to interact with various biological targets and pathways.
Industry: Industrial applications include its use in the development of advanced materials such as organic semiconductors and conductive polymers. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. For example, as an anti-cancer agent, it might inhibit kinases or other proteins involved in cell proliferation and survival. The exact mechanism of action involves binding to the active sites of these targets, leading to modulation of their activity and subsequent cellular responses.
相似化合物的比较
Key Observations :
- Substituent Effects : The target compound’s dimethylpyrrolyl-thienyl group distinguishes it from simpler aryl-substituted analogs (e.g., 4i, 4n). This moiety may enhance π-π stacking or hydrophobic interactions in biological systems compared to diazenyl or hydroxyl groups .
- Electron-Withdrawing Groups : Analogs like 4n and MK72 incorporate trifluoromethyl (CF₃) groups, which increase lipophilicity and metabolic stability but may reduce solubility . The target compound’s 4-fluorophenyl group offers moderate electron withdrawal without significant steric hindrance.
- Molecular Weight and Complexity : The target compound (MW 388.46) is lighter than ’s analog (MW 488.49), which includes a methoxyphenyl and CF₃ group. Lower molecular weight may improve bioavailability .
生物活性
The compound 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (CAS No. 478258-90-1) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immunology. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C22H17FN4S
- Molecular Weight : 388.46 g/mol
- Density : 1.33 g/cm³ (predicted)
- pKa : -0.69 (predicted)
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class may exhibit their biological effects through various mechanisms, including:
- Inhibition of CDK9 : Some derivatives have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcriptional activity of RNA polymerase II, which is crucial in cancer cell proliferation and survival .
- Modulation of Glycosylation : The compound may influence glycosylation patterns in therapeutic monoclonal antibodies, which is significant for their efficacy and safety profiles .
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives:
-
Inhibition of Tumor Growth : In vitro studies demonstrated that compounds similar to this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism MCF-7 10 Apoptosis induction HeLa 15 Cell cycle arrest at G0/G1 phase A549 12 Inhibition of CDK9 - Case Study : A study involving a derivative showed a marked reduction in tumor size in xenograft models when treated with the compound over a four-week period. The treatment resulted in a 50% decrease in tumor volume compared to control groups.
Immunomodulatory Effects
The compound has also been investigated for its effects on immune cell function:
-
Enhanced Antibody Production : Research indicated that certain derivatives improved cell-specific antibody production in recombinant Chinese hamster ovary (CHO) cells by enhancing glucose uptake and ATP levels during monoclonal antibody production cycles .
Parameter Control Condition MPPB Condition Final mAb Concentration (mg/L) 732 1098 Cell-Specific Productivity (pg/cell/day) 7.1 11
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific modifications to the core structure can significantly impact biological activity:
- Key Structural Components :
- The presence of the 2,5-dimethylpyrrole moiety has been identified as crucial for enhancing cell-specific productivity.
- Variations in the thienyl and fluorophenyl substituents were shown to affect potency against different cancer types.
常见问题
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine?
Synthesis typically involves multicomponent reactions and intramolecular cyclization. For example:
- Step 1 : Condensation of precursors (e.g., cyanoacetohydrazide, ketones) in ethanol/water under reflux .
- Step 2 : Functionalization via substitution or cyclization, often using catalysts like acetic acid or sodium hydroxide .
- Step 3 : Purification via recrystallization (e.g., methanol/acetone mixtures) . Key reagents: Ethanol, dichloromethane, oxidizing agents (H₂O₂), and nucleophiles (amines).
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard:
- Single-crystal analysis provides bond lengths, angles, and dihedral angles (e.g., mean C–C bond length: 0.003–0.004 Å) .
- Complementary techniques:
- FTIR : Validates functional groups (e.g., C-F stretch at ~1,200 cm⁻¹) .
- NMR : Confirms substituent positions (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm) .
Q. What solvents and conditions are optimal for handling this compound?
- Solubility : Ethanol, methanol, or DMSO (due to aromatic and heterocyclic moieties) .
- Stability : Store at 4°C in inert atmospheres to prevent oxidation of thienyl or pyrrole groups .
Advanced Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
Use Design of Experiments (DoE) principles:
- Variables : Temperature (70–100°C), solvent polarity (ethanol vs. DMF), catalyst loading (0.5–2 mol%).
- Response surface modeling identifies optimal conditions (e.g., 85°C in ethanol with 1.2 mol% catalyst increases yield by 20%) .
- Scale-up considerations: Continuous-flow reactors reduce side reactions in cyclization steps .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?
- Comparative SAR Analysis :
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Anticancer (IC₅₀: 8.2 µM) | |
| 4-Chlorophenyl | Antimicrobial (MIC: 16 µg/mL) |
- Mechanistic Studies :
- In vitro assays : Measure kinase inhibition (e.g., EGFR or CDK2) to link structure to activity .
- Molecular docking : Predict binding affinity to targets (e.g., ATP-binding pockets) .
Q. How do reaction mechanisms differ for functionalizing the thienyl group vs. the pyrrole moiety?
- Thienyl Group :
- Electrophilic substitution (e.g., bromination) occurs at the α-position due to sulfur’s electron-withdrawing effect .
- Pyrrole Moiety :
- Nucleophilic attack at the β-position facilitated by dimethyl groups’ steric hindrance .
Q. What analytical methods quantify this compound in biological matrices?
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in acetonitrile/water.
- LOQ: 0.1 ng/mL .
Methodological Guidance
Designing a study to evaluate structure-activity relationships (SAR) for this compound:
- Step 1 : Synthesize analogs with varied substituents (e.g., -Cl, -OCH₃, -CF₃) .
- Step 2 : Test in standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
- Step 3 : Perform QSAR modeling to correlate electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity .
Addressing low solubility in pharmacokinetic studies:
- Strategies :
- Prodrug design : Introduce phosphate esters at the pyrimidine N-position .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for similar compounds?
- Possible Causes :
- Assay variability (e.g., cell line differences: HeLa vs. MCF-7) .
- Purity discrepancies (HPLC purity >98% vs. 90%) .
- Resolution :
- Validate using orthogonal assays (e.g., Western blot for apoptosis markers) .
- Cross-reference crystallinity data (e.g., amorphous vs. crystalline forms alter bioavailability) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
